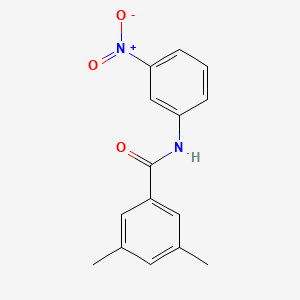

3,5-dimethyl-N-(3-nitrophenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-dimethyl-N-(3-nitrophenyl)benzamide is an organic compound with the molecular formula C15H14N2O3. It is a highly versatile molecule that has been extensively used in scientific research across various disciplines. This compound is known for its unique structural properties, which make it a valuable subject of study in various fields of chemistry and biology.

Vorbereitungsmethoden

The synthesis of 3,5-dimethyl-N-(3-nitrophenyl)benzamide typically involves the reaction of 3,5-dimethylbenzoic acid with 3-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Analyse Chemischer Reaktionen

3,5-dimethyl-N-(3-nitrophenyl)benzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, where it can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and potassium permanganate. The major products formed from these reactions include 3,5-dimethyl-N-(3-aminophenyl)benzamide and 3,5-dicarboxy-N-(3-nitrophenyl)benzamide .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

CNS Disorders Treatment

Research has identified 3,5-dimethyl-N-(3-nitrophenyl)benzamide as a promising candidate for treating various central nervous system (CNS) disorders. The compound exhibits affinity for trace amine-associated receptors (TAARs), which are implicated in the modulation of neurotransmitter systems related to mood and anxiety disorders. Specifically, it has shown potential in addressing conditions such as:

- Depression

- Anxiety Disorders

- Bipolar Disorder

- Attention Deficit Hyperactivity Disorder (ADHD)

- Psychotic Disorders (e.g., schizophrenia)

- Neurodegenerative Disorders (e.g., Alzheimer's disease)

The compound's mechanism involves enhancing neurotransmitter signaling pathways, thereby providing a therapeutic effect against these conditions .

Biotechnological Applications

Monoclonal Antibody Production

A significant application of this compound is in the enhancement of monoclonal antibody production in cell cultures. Studies have indicated that this compound can improve the yield and quality of monoclonal antibodies by:

- Suppressing excessive cell growth, which often leads to reduced productivity.

- Increasing cell-specific glucose uptake rates and intracellular adenosine triphosphate (ATP) levels during production processes.

These effects contribute to higher overall productivity and improved glycosylation profiles of the antibodies produced, which are critical for their therapeutic efficacy .

Structural and Synthetic Research

The compound has been explored for its structural properties and synthetic routes. Its synthesis often involves reactions with various reagents to produce derivatives that can exhibit enhanced biological activities or improved pharmacokinetic profiles. For instance, modifications to the nitrophenyl group or the benzamide moiety can lead to derivatives with specific target profiles against various diseases .

Case Study: CNS Disorder Treatment

A patent describes the use of benzamide derivatives, including this compound, for treating CNS disorders. The findings suggest that compounds targeting TAARs could provide new avenues for managing depression and anxiety by modulating neurotransmitter activity .

Case Study: Monoclonal Antibody Enhancement

In a study published in PLOS ONE, researchers demonstrated that 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide significantly improved monoclonal antibody production in Chinese hamster ovary cells. The study highlighted that similar structural analogs, including this compound, could lead to similar enhancements in productivity due to their structural characteristics .

Wirkmechanismus

The mechanism of action of 3,5-dimethyl-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

3,5-dimethyl-N-(3-nitrophenyl)benzamide can be compared with other similar compounds such as:

N,N-dimethyl-3-methylbenzamide: Known for its use as an insect repellent.

3,5-dimethylbenzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

3-nitrobenzamide: Lacks the methyl groups, affecting its overall reactivity and biological activity.

The uniqueness of this compound lies in its combination of methyl and nitro groups, which confer distinct chemical and biological properties .

Biologische Aktivität

3,5-Dimethyl-N-(3-nitrophenyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The compound is synthesized from 3-nitroaniline and 3,5-dimethylbenzoyl chloride.

- Reaction Conditions : The reaction is usually conducted in an organic solvent such as dichloromethane or DMF (dimethylformamide) at room temperature or slightly elevated temperatures.

- Purification : The product is purified using recrystallization techniques or column chromatography.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

- Mechanism : The compound has shown to inhibit the growth of several bacterial strains. Its mechanism may involve disruption of bacterial cell membrane integrity.

- Case Study : A study conducted on Staphylococcus aureus demonstrated that the compound exhibited significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL.

Anticancer Properties

- Mechanism : Preliminary investigations suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.

- Case Study : In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values around 25 µM .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and survival.

- Receptor Modulation : The compound could modulate receptor activity related to apoptosis and cell cycle regulation.

Data Table: Biological Activity Overview

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 32 µg/mL | |

| Anticancer | MCF-7 (breast cancer) | 25 µM |

Research Findings

Recent studies have expanded on the biological implications of this compound:

- Structure-Activity Relationship (SAR) : Investigations into derivatives of this compound have revealed that modifications to the nitrophenyl ring can enhance its biological potency.

- Synergistic Effects : Combining this compound with other antimicrobial agents has shown potential for synergistic effects, enhancing overall efficacy against resistant strains .

Eigenschaften

IUPAC Name |

3,5-dimethyl-N-(3-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-10-6-11(2)8-12(7-10)15(18)16-13-4-3-5-14(9-13)17(19)20/h3-9H,1-2H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUQXLKEFBHHJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.